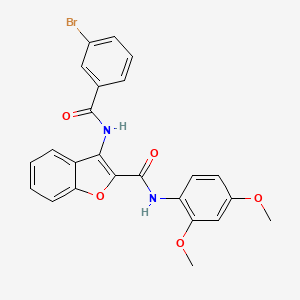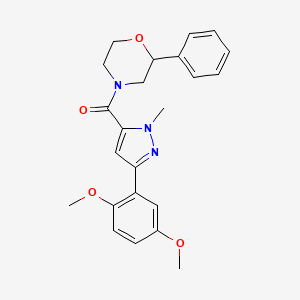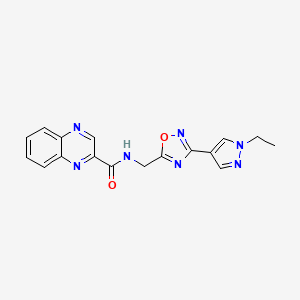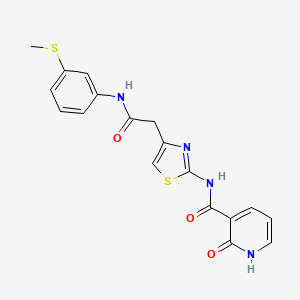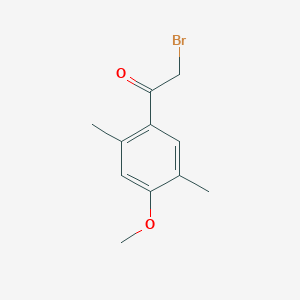![molecular formula C20H20ClN3O3 B2414319 1-(5-(6-cloro-[1,3]dioxolo[4,5-g]quinolin-7-il)-3-ciclopropil-4,5-dihidro-1H-pirazolo-1-il)-2-metilpropan-1-ona CAS No. 1018049-25-6](/img/structure/B2414319.png)
1-(5-(6-cloro-[1,3]dioxolo[4,5-g]quinolin-7-il)-3-ciclopropil-4,5-dihidro-1H-pirazolo-1-il)-2-metilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
La estructura única del compuesto lo convierte en un candidato prometedor para la investigación anticancerígena. Los investigadores han investigado su potencial como inhibidor de enzimas o vías específicas relacionadas con el cáncer. Por ejemplo, puede interferir con la replicación del ADN, la progresión del ciclo celular o la angiogénesis. Se necesitan más estudios para explorar su eficacia contra tipos específicos de cáncer y su mecanismo de acción .
Actividad Antimicrobiana
El andamiaje de quinolina clorada en este compuesto sugiere posibles propiedades antimicrobianas. Los investigadores han explorado su actividad contra bacterias, hongos y parásitos. Puede inhibir enzimas esenciales o interrumpir los procesos celulares, lo que lo hace relevante para desarrollar nuevos agentes antimicrobianos .
Agentes Antiinflamatorios
Dadas las porciones de ciclopropilo y pirazolilo, este compuesto podría servir como una estructura principal para el diseño de fármacos antiinflamatorios. Podría modular las vías inflamatorias, como NF-κB o COX-2, contribuyendo al manejo de enfermedades inflamatorias .
Efectos Neuroprotectores
Los derivados de quinolina han mostrado un potencial neuroprotector. Este compuesto podría investigarse por su capacidad para proteger las neuronas del estrés oxidativo, la inflamación o la excitotoxicidad. Estas propiedades son cruciales en el contexto de trastornos neurodegenerativos como la enfermedad de Alzheimer o la enfermedad de Parkinson .
Agentes Antivirales
Teniendo en cuenta la necesidad urgente de fármacos antivirales eficaces, los investigadores han explorado los derivados de quinolina. Este compuesto podría inhibir la replicación o entrada viral, lo que lo hace relevante para combatir infecciones virales. Se justifican las investigaciones contra virus específicos (por ejemplo, VIH, influenza) .
Cristalografía y Biología Estructural
La estructura cristalina de los compuestos relacionados puede proporcionar información valiosa sobre sus interacciones con los objetivos biológicos. Los investigadores han utilizado la cristalografía para comprender los modos de unión de los derivados de quinolina, lo que ayuda al diseño y la optimización de fármacos .
Propiedades
IUPAC Name |
1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-cyclopropyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-10(2)20(25)24-16(7-15(23-24)11-3-4-11)13-5-12-6-17-18(27-9-26-17)8-14(12)22-19(13)21/h5-6,8,10-11,16H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIVAGEZSVKEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)
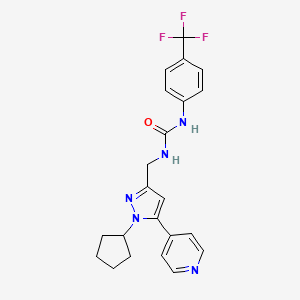
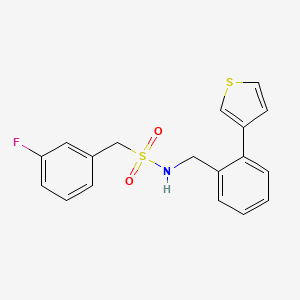
![N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
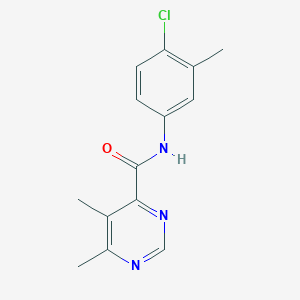
![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)
